1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-ethyl-N-(thian-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-2-13-8-10(7-11-13)12-9-3-5-14-6-4-9/h7-9,12H,2-6H2,1H3 |
InChI Key |
SEGRRINBDRZICI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCSCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl N Thian 4 Yl 1h Pyrazol 4 Amine and Analogous Pyrazole 4 Amines
General Synthetic Routes to 1H-Pyrazol-4-amines
The formation of the 1H-pyrazol-4-amine scaffold is a critical step. Several methodologies have been developed, ranging from classical cyclization reactions to modern coupling techniques.
N-Alkylation Strategies for Pyrazole (B372694) Ring Nitrogen
A common and effective method for the synthesis of N-alkyl pyrazoles involves the direct alkylation of a pyrazole ring. researchgate.net For the synthesis of 1-ethyl-1H-pyrazol-4-amine, a practical two-step approach starts with the N-alkylation of 4-nitropyrazole. chemicalbook.com Commercially available 4-nitropyrazole can undergo N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. scbt.com This reaction selectively introduces the ethyl group at the N1 position of the pyrazole ring to yield 1-ethyl-4-nitropyrazole. wikipedia.org
Subsequent reduction of the nitro group is required to furnish the desired 4-amino functionality. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method is generally high-yielding and provides a straightforward route to 1-ethyl-1H-pyrazol-4-amine.
Alternative N-alkylation methods that offer milder conditions and broader substrate scope have also been developed. These include the Mitsunobu reaction, which allows for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols. chemicalbook.com Furthermore, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate electrophiles provides another efficient route to N-alkyl pyrazoles. researchgate.net
| Reagent/Method | Description | Typical Conditions |
| Alkyl Halides | Direct alkylation of the pyrazole nitrogen. | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), heating. scbt.com |
| Mitsunobu Reaction | N-alkylation using an alcohol, a phosphine, and an azodicarboxylate. | Alcohol, PPh3, DEAD or DIAD, THF. chemicalbook.com |
| Trichloroacetimidates | Acid-catalyzed alkylation. | Trichloroacetimidate electrophile, Brønsted acid catalyst. researchgate.net |
Amination Reactions at the Pyrazole C4 Position
Direct amination at the C4 position of a pre-functionalized pyrazole ring is a key strategy for introducing the amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. guidechem.comresearchgate.net This reaction allows for the coupling of an amine with an aryl or heteroaryl halide.
In the context of pyrazole synthesis, a 4-halo-pyrazole, such as 4-bromo-1-ethyl-1H-pyrazole, can be coupled with an amine source. For the synthesis of a primary 4-aminopyrazole, an ammonia equivalent can be used. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., X-Phos), and a base. beilstein-journals.orgnih.gov
Copper-catalyzed C-N coupling reactions have also been explored for the amination of 4-halopyrazoles, providing an alternative to palladium-based systems. nih.gov These reactions can be effective for coupling with a variety of amines.
| Reaction | Description | Key Components |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and a heteroaryl halide. | 4-Halopyrazole, amine, palladium catalyst, phosphine ligand, base. guidechem.combeilstein-journals.org |
| Copper-Catalyzed Amination | Copper-mediated C-N bond formation. | 4-Halopyrazole, amine, copper catalyst, ligand, base. nih.gov |
One-Pot Synthetic Approaches for Pyrazole Derivatives
One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. rsc.orgwordpress.com These methods are advantageous as they reduce the number of purification steps, save time, and minimize waste.
Functionalization Strategies for the Amine Moiety
Once the 1-ethyl-1H-pyrazol-4-amine core is synthesized, the final step involves the introduction of the thian-4-yl group onto the 4-amino moiety.
Introduction of Substituted Alkyl and Heterocyclic Amine Groups (e.g., Thian-4-yl)
The introduction of the thian-4-yl group can be achieved through several reliable methods. One of the most prominent is the Buchwald-Hartwig amination. guidechem.com This palladium-catalyzed cross-coupling reaction would involve the reaction of 1-ethyl-4-halo-1H-pyrazole (e.g., 4-bromo or 4-iodo) with thian-4-amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. beilstein-journals.org
Reductive Amination and Coupling Reactions
Reductive amination is another powerful and widely used method for the formation of carbon-nitrogen bonds. nih.gov This two-step, one-pot process involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine, this would entail the reaction of 1-ethyl-1H-pyrazol-4-amine with thian-4-one. The reaction is typically carried out in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion.
This method offers a direct and efficient way to introduce the thian-4-yl group onto the 4-amino position of the pyrazole ring.
| Reaction | Reactants | Reducing Agent |
| Reductive Amination | 1-ethyl-1H-pyrazol-4-amine and thian-4-one | Sodium triacetoxyborohydride (STAB) |
Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrazole Derivatives
The synthesis of pyrazole derivatives, a cornerstone in heterocyclic chemistry, has traditionally involved methods that are often at odds with environmental stewardship, utilizing hazardous solvents, harsh reaction conditions, and generating significant waste. benthamdirect.com In response, the field has seen a significant shift towards the adoption of green chemistry principles, aiming to develop more sustainable and eco-friendly synthetic protocols. nih.govresearchgate.net These modern approaches emphasize atom economy, the use of safer solvents and reagents, energy efficiency, and the design of reactions that minimize or eliminate waste. researchgate.netacs.org
A primary focus of green pyrazole synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.net Water has emerged as a preferred solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Aqueous media have been successfully employed in multicomponent reactions (MCRs) for pyrazole synthesis, often leading to excellent yields and simplified work-up procedures. researchgate.netacs.org Solvent-free reactions, or solid-state synthesis, represent another significant green strategy. tandfonline.com By eliminating the solvent entirely, these methods reduce waste, can lead to faster reaction times, and sometimes result in higher yields and purities compared to conventional solvent-based methods. tandfonline.com
The use of alternative energy sources is another key aspect of sustainable pyrazole synthesis. Microwave irradiation and ultrasonic assistance have been widely adopted as energy-efficient techniques. benthamdirect.comresearchgate.netpharmacognosyjournal.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating. pharmacognosyjournal.net Similarly, ultrasound can enhance reaction rates through the phenomenon of acoustic cavitation. researchgate.net
Catalysis plays a pivotal role in the green synthesis of pyrazoles. The development and application of recyclable and non-toxic catalysts are central to this effort. nih.gov Heterogeneous catalysts, such as nano-catalysts (e.g., cobalt oxide, nano ZnO), and supported catalysts (e.g., silica-supported sulfuric acid), are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. thieme-connect.compharmacognosyjournal.netresearchgate.net Bio-organic catalysts and ionic liquids have also been explored as greener alternatives to traditional acid or base catalysts. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, embody the principles of atom economy and procedural simplicity, making them an inherently green approach to constructing pyrazole scaffolds. researchgate.netacs.org
| Green Strategy | Methodology/Catalyst | Key Advantages | Example Outcome |
|---|---|---|---|
| Green Solvents | Water, Ethanol, Polyethylene glycol (PEG) | Non-toxic, readily available, reduced environmental impact. researchgate.netthieme-connect.com | Synthesis of tetrasubstituted pyrazoles in water using CTAB as a catalyst. thieme-connect.com |
| Solvent-Free Reactions | Solid-state synthesis, grinding | Eliminates solvent waste, reduces energy consumption, faster reaction rates. tandfonline.com | Synthesis of pyrazoles using tetrabutylammonium bromide (TBAB) at room temperature with 75-86% yields. tandfonline.com |
| Alternative Energy | Microwave irradiation, Ultrasound | Drastically reduced reaction times, improved yields, energy efficiency. researchgate.netpharmacognosyjournal.net | Microwave-irradiated synthesis of substituted pyrazoles using a Nano catalyst in minutes with excellent yields. pharmacognosyjournal.net |
| Green Catalysis | Nano-catalysts, supported acids, ionic liquids, MCRs | High efficiency, recyclability, atom economy, operational simplicity. nih.govresearchgate.netacs.org | One-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles using a magnetic nano-catalyst under ultrasonic irradiation. researchgate.net |
Optimization of Synthetic Pathways for Enhanced Yield and Stereocontrol
The optimization of synthetic pathways is crucial for the efficient and cost-effective production of pyrazole derivatives, including complex targets like this compound. Key goals of optimization include maximizing product yield, minimizing reaction times, ensuring high purity, and controlling selectivity, particularly regioselectivity in the formation of the pyrazole ring. researchgate.netmdpi.com
A cornerstone of pyrazole synthesis is the Knorr cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comwikipedia.org The outcome of this reaction, especially the regioselectivity when using unsymmetrical dicarbonyls and hydrazines, is highly dependent on the reaction conditions. mdpi.com Optimization efforts often focus on the choice of catalyst, solvent, and temperature. For instance, the use of Lewis acid catalysts like lithium perchlorate or heterogeneous acid catalysts can significantly improve reaction rates and yields at room temperature. mdpi.com Solvents also play a critical role; polar aprotic solvents such as N,N-dimethylacetamide (DMAc) have been shown to facilitate highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at ambient temperatures, achieving yields up to 98%. mdpi.comnih.gov
Modern synthetic strategies often employ metal-catalyzed cross-coupling and cycloaddition reactions to build the pyrazole core or functionalize it. nih.govorganic-chemistry.org The optimization of these reactions involves screening various catalysts, ligands, bases, and solvents. For instance, in copper-catalyzed syntheses, factors like the specific copper salt (e.g., CuCl, Cu(OAc)₂) and the presence of co-catalysts or bases can have a profound impact on the reaction's efficiency and yield. nih.gov Similarly, for palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(PPh₃)₄) and the ligand is paramount for achieving high yields. mdpi.com
Stereocontrol in the context of pyrazole synthesis most commonly refers to regioselectivity—the control over which of the two nitrogen atoms of the hydrazine reagent attacks which carbonyl group of the 1,3-dicarbonyl compound. mdpi.com As mentioned, this is heavily influenced by the electronic and steric properties of the substrates and the reaction conditions. Acidic or basic conditions can alter the reactivity of the nucleophile and electrophile, thereby directing the cyclization to favor one regioisomer over the other. nih.gov While the synthesis of this compound itself does not typically generate stereocenters requiring enantiocontrol, the principles of regiocontrol are fundamental to ensuring the correct isomer is formed, maximizing the yield of the desired product.
| Parameter | Variables | Impact on Synthesis | Example |
|---|---|---|---|
| Catalyst | Lewis acids (Sc(OTf)₃), transition metals (Ag, Cu, Pd), organocatalysts | Increases reaction rate, improves yield, can control selectivity. nih.gov | Sc(OTf)₃ catalyst with DBU as a base achieved a 97% yield in the synthesis of polysubstituted 4-difluoromethyl pyrazoles. nih.gov |
| Solvent | Polar aprotic (DMF, DMAc), polar protic (Water, Ethanol), non-polar (Toluene) | Affects solubility, reaction rate, and regioselectivity. nih.govnih.gov | Using N,N-dimethylacetamide (DMAc) at room temperature resulted in high yields (59-98%) and regioselectivity for 1-aryl-3,4,5-substituted pyrazoles. mdpi.com |
| Temperature | Room temperature to reflux | Influences reaction kinetics and product stability; optimal temperature maximizes yield. nih.gov | Yield of 5-aryl-3-trifluoromethyl pyrazoles improved up to 60 °C but decreased at higher temperatures. nih.gov |
| Reagents | Choice of hydrazine, 1,3-dicarbonyl compound, base, oxidant | Determines the final structure, influences reaction pathway and byproducts. mdpi.comacs.org | Use of 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and chlorinating agent for direct synthesis of 4-chloropyrazoles. mdpi.com |
Advanced Molecular Design and Computational Chemistry of 1 Ethyl N Thian 4 Yl 1h Pyrazol 4 Amine Analogues
Structure-Based Drug Design (SBDD) Methodologies for Pyrazole (B372694) Derivatives
Structure-Based Drug Design (SBDD) is a cornerstone of modern drug discovery, leveraging the three-dimensional structural information of a biological target to design and refine potent and selective inhibitors. The process is iterative, beginning with the identification of a target protein and its binding site, followed by the computational screening of compound libraries to find potential ligands. nih.govijsdr.org For pyrazole derivatives, SBDD has proven effective in identifying novel inhibitors for a range of targets, including various kinases and enzymes implicated in diseases like cancer. shd-pub.org.rsnih.gov
The initial step in SBDD involves determining the target's 3D structure, typically through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov If an experimental structure is unavailable, computational techniques such as homology modeling can be used to generate a reliable model. Once the structure is known, the binding site, often a deep cleft or pocket on the protein surface, is characterized.
Computational methods like high-throughput virtual screening (HTVS) are then employed to dock vast libraries of compounds, including pyrazole-based scaffolds, into the active site. shd-pub.org.rs This process filters down large libraries to a manageable number of promising hits. These hits are then synthesized and subjected to biological assays. The structural data from co-crystals of the most potent compounds bound to the target can then provide crucial insights for the next cycle of design and optimization, guiding modifications to the pyrazole scaffold to enhance binding affinity and selectivity. nih.gov This cyclical process of design, synthesis, and testing, guided by structural insights, accelerates the development of lead compounds. nih.gov
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. shd-pub.org.rs This technique is instrumental in understanding the intermolecular interactions that drive binding and is widely applied to pyrazole derivatives to elucidate their mechanism of action at a molecular level. nih.govneuroquantology.com Docking simulations for analogues of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine can reveal key binding modes and predict their affinity for a given target.
The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com Programs like AutoDock are commonly used for these simulations, which can flexibly model the ligand to find the most energetically favorable binding pose. neuroquantology.com
The analysis of docked poses provides a detailed picture of the specific interactions between a pyrazole analogue and the amino acid residues of the target's active site. These interactions are critical for stabilizing the ligand-protein complex.
Hydrogen Bonding: The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. Docking studies frequently show the pyrazole core forming crucial hydrogen bonds with backbone or side-chain residues in the hinge region of kinases or the catalytic sites of enzymes. nih.gov For example, the amino group of a fused pyrazole ring can form hydrogen bonds with key residues like Alanine. nih.gov
Hydrophobic Interactions: The substituted phenyl and ethyl groups on the pyrazole scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as Leucine (B10760876), Valine, and Alanine. researchgate.net These interactions are vital for anchoring the ligand within the pocket and contribute significantly to binding affinity. nih.gov
π–π Stacking: The aromatic pyrazole ring can participate in π–π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the active site. This type of interaction is important for the binding of certain pyrazole-containing drugs.
The table below summarizes common interactions observed in docking studies of pyrazole derivatives with various protein targets.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues (Examples) | Target Class (Examples) |
| Hydrogen Bonding | Pyrazole Nitrogen, Amine/Amide groups | Ala, Asp, Gly, Ser, Tyr | Kinases, Carbonic Anhydrase |
| Hydrophobic Interactions | Phenyl rings, Alkyl groups (e.g., ethyl) | Ala, Leu, Val, Met, Phe | Kinases, Monoamine Oxidase |
| π–π Stacking | Pyrazole ring, Phenyl rings | Trp, Phe, Tyr | Factor Xa, Kinases |
| Metal Coordination | Sulfonamide group | Zn²⁺ (coordinated by His residues) | Carbonic Anhydrase |
A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. rsc.orgresearchgate.net A lower binding energy score generally indicates a more stable complex and higher predicted affinity. neuroquantology.com
There are several classes of scoring functions:
Force-Field-Based: These functions calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand.
Empirical: These functions use a set of weighted energy terms derived from experimental binding data through regression analysis. Terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss upon binding. nih.gov
Knowledge-Based: These functions derive statistical potentials from the frequency of atom-pair contacts observed in databases of known protein-ligand complexes.
While these scoring functions are invaluable for ranking potential ligands, their accuracy in predicting absolute binding affinities can be limited. nih.gov More recent approaches using machine learning and deep learning are being developed to improve the accuracy of binding affinity prediction. nih.govtum.de The results from docking and scoring are crucial for prioritizing which newly designed pyrazole analogues should be synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijsdr.org For pyrazole derivatives, QSAR models are developed to predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net
QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as physicochemical properties (e.g., logP), electronic descriptors, and topological indices. nih.gov Methods like Genetic Algorithm-Multiple Linear Regression (GA-MLR) are used to select the most relevant descriptors and build a predictive model. shd-pub.org.rs For example, a 2D-QSAR model for pyrazole derivatives might show that increased molecular volume and the presence of specific atom fragments are correlated with higher activity. shd-pub.org.rs
3D-QSAR: These models require the 3D alignment of the molecules in a series and use descriptors based on the surrounding molecular fields. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
CoMFA calculates steric and electrostatic fields around the aligned molecules.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. shd-pub.org.rs For instance, a CoMFA map might indicate that a bulky, electropositive substituent at a specific position on the pyrazole ring would be beneficial for activity.
A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov According to the Organisation for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined applicability domain (AD). nih.govnih.gov The AD defines the chemical space of structures for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are less trustworthy.
Statistical validation is performed both internally and externally. researchgate.net
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the model's robustness and stability using the training set data. nih.gov
External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in model development. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is a key metric. nih.gov
The table below lists key statistical parameters used for QSAR model validation.
| Parameter | Description | Acceptable Value (General Guideline) |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R²) | Measures the predictive power on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible |
By adhering to these validation principles, QSAR models for pyrazole derivatives can serve as reliable tools to prioritize the synthesis of novel analogues with enhanced biological activity. nih.govnih.gov
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of novel compounds. For analogues of this compound, DFT studies can provide critical insights into molecular properties that govern their potential as bioactive agents. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.
The electronic properties of these pyrazole derivatives are largely dictated by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is generally localized on the electron-rich pyrazole and amine moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the pyrazole ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. In the case of this compound analogues, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the amine linker, indicating their role as hydrogen bond acceptors. The hydrogen atom of the amine group would exhibit a positive potential (blue region), marking it as a hydrogen bond donor.
Key electronic properties derived from DFT calculations for a representative analogue are summarized in the table below. These values provide a quantitative basis for understanding the molecule's reactivity profile.
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability. |
| Ionization Potential | 6.2 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |
Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound analogues over time. These simulations are instrumental in understanding how the molecule behaves in a physiological environment and how it interacts with potential biological targets.
A key aspect of the conformational stability of these analogues is the puckering of the thian ring. The thian ring typically adopts a chair conformation, which is the most stable arrangement. MD simulations can be used to monitor the conformational changes of this ring and to calculate the energy barriers between different conformations, such as the chair-to-boat interconversion. The stability of the chair conformation is crucial for maintaining the optimal orientation of the substituent for binding to a target protein.
MD simulations are also invaluable for studying the dynamic interactions between the ligand and its target protein. By placing the molecule in the active site of a protein and simulating its movement over a period of nanoseconds, it is possible to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. The root mean square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are involved in ligand binding.
The following table presents typical data that could be obtained from an MD simulation of a this compound analogue in complex with a target protein.
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes and interactions. |
| Average Ligand RMSD | 1.5 Å | Indicates that the ligand remains stably bound in the active site. |
| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure is stable during the simulation. |
| Key Hydrogen Bonds | Amine N-H with Asp128; Pyrazole N with Gln79 | Identifies specific interactions that anchor the ligand in the binding pocket. |
| Average Number of Hydrogen Bonds | 2-3 | Quantifies the extent of hydrogen bonding between the ligand and protein. |
Note: The data in this table is hypothetical and serves to illustrate the type of information derived from MD simulations.
Pharmacological and Biological Activity Investigations of Pyrazole Derivatives
In Vitro Biological Activity Screening Platforms
In vitro studies are fundamental in pharmacology, providing initial insights into the biological effects of a compound at the cellular and molecular level. These assays are crucial for identifying potential therapeutic activities and mechanisms of action.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The pyrazole (B372694) scaffold is a common feature in compounds designed for their antimicrobial properties. nih.govacs.org Many pyrazole derivatives have been synthesized and evaluated for their efficacy against various strains of bacteria, fungi, and viruses. nih.gov These studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify the compound's potency. Despite the known antimicrobial potential of the broader pyrazole class, there is no specific data available in the scientific literature regarding the antibacterial, antifungal, or antiviral properties of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine.
Anti-inflammatory Activity and Related Assays
Pyrazole derivatives are well-documented for their anti-inflammatory effects, with some acting as inhibitors of enzymes like cyclooxygenase (COX). researchgate.netmdpi.com In vitro assays to assess anti-inflammatory potential often involve measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures. However, no specific in vitro anti-inflammatory studies or related assays have been published for this compound.
Anticancer Potential in Cellular Models
A significant area of research for pyrazole derivatives is their potential as anticancer agents. nih.govresearchgate.net The cytotoxic and antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines. mdpi.comresearchgate.net These studies help to identify compounds that can inhibit cancer cell growth and induce apoptosis. To date, there are no published studies on the anticancer potential of this compound in any cellular models.
Enzyme Inhibition Studies
The biological activity of many pyrazole derivatives is attributed to their ability to inhibit specific enzymes. evitachem.com A wide range of enzymes have been targeted in studies of pyrazole compounds, including but not limited to DPP-IV, COX-2, IRAK4, EGFR, JNK, NAAA, and HIV-1 protease. nih.gov Enzyme inhibition assays are critical for elucidating the mechanism of action of a compound. There is currently no available research detailing any enzyme inhibition studies conducted on this compound.
Preclinical Pharmacological Efficacy Models (In Vivo Studies)
Following promising in vitro results, compounds often progress to in vivo studies in animal models to evaluate their efficacy and behavior in a whole organism.
Assessment of Efficacy in Disease Models
In vivo studies in relevant animal models of disease are essential for determining the therapeutic potential of a new chemical entity. For pyrazole derivatives, this could include models of inflammation, diabetes, or other conditions based on their in vitro activity profile. researchgate.net There are no published preclinical studies assessing the efficacy of this compound in any disease models.
While the pyrazole chemical class is rich with pharmacologically active compounds, the specific derivative this compound remains uncharacterized in the public scientific domain. Future research would be necessary to determine if this compound shares the diverse biological activities of other pyrazole-containing molecules.
Lack of Publicly Available Data on the Pharmacodynamic Profile of this compound
Following a comprehensive review of scientific literature and publicly accessible databases, it has been determined that there is no specific information available regarding the pharmacological and biological activity of the chemical compound this compound. Extensive searches for data pertaining to its pharmacodynamic markers, including effects on cell cycle progression, apoptosis, and specific biomarkers such as Ki-67 and cleaved caspase-3, yielded no relevant results.
The requested article, which was to be structured around detailed research findings on this particular compound, cannot be generated due to the absence of foundational scientific studies. The instructions to focus solely on this compound and to adhere to a specific outline concerning its pharmacological investigations cannot be fulfilled.
While the broader class of pyrazole derivatives has been the subject of extensive research, with many compounds exhibiting a range of biological activities, including potential as kinase inhibitors in oncology, this specific molecule does not appear in the current body of published scientific work. Therefore, any attempt to create the requested content would fall outside the strict parameters of providing scientifically accurate and verifiable information solely on this compound.
No data tables or detailed research findings could be compiled as no studies were identified. The scientific community has not, to date, published any investigations into the pharmacodynamic properties of this compound that would allow for a thorough and accurate discussion as outlined in the initial request.
Structure Activity Relationship Sar Studies of 1 Ethyl N Thian 4 Yl 1h Pyrazol 4 Amine and Analogues
Influence of Substituents on the Pyrazole (B372694) Ring on Biological Activity
The aromatic nature and substitution pattern of the pyrazole ring are critical determinants of a molecule's biological activity. researchgate.netmdpi.com Modifications at the C3 and C5 positions of the 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine core can profoundly alter potency, selectivity, and pharmacokinetic properties.
Research on various pyrazole derivatives has established that the electronic properties of substituents are particularly influential. For instance, the introduction of electron-withdrawing groups (e.g., trifluoromethyl, halo-) versus electron-donating groups (e.g., methyl, methoxy) can significantly impact target engagement. mdpi.com Studies on related heterocyclic compounds have shown that electron-withdrawing substituents often lead to more potent activity, with the position of the substituent also playing a key role. mdpi.com Small alkyl residues on the pyrazole ring can have substantial effects on the selectivity profile of kinase inhibitors. mdpi.com For many pyrazole-based inhibitors, these substituents are designed to occupy specific hydrophobic pockets within the target protein's active site, thereby enhancing binding affinity.
| Compound Analogue | R1 (C3-Position) | R2 (C5-Position) | Expected Impact on Activity | Rationale |
|---|---|---|---|---|
| Analogue A | -H | -CF3 | Increased Potency | Strong electron-withdrawing group can enhance binding interactions. |
| Analogue B | -H | -CH3 | Moderate Potency | Small hydrophobic group may fit into a small pocket. |
| Analogue C | -Cl | -Phenyl | Variable Potency | Introduction of a bulky aryl group can increase affinity if a corresponding large pocket is available, but may also cause steric hindrance. |
| Analogue D | -H | -OCH3 | Decreased Potency | Electron-donating groups have been shown to be less favorable for certain targets. mdpi.com |
Role of the N-Ethyl Moiety in Modulating Activity
The substituent at the N1 position of the pyrazole ring governs several key molecular properties. In the parent, unsubstituted pyrazole, the N1-H group can act as a hydrogen bond donor and imparts an acidic character to the molecule. nih.gov The introduction of the N-ethyl group in this compound fundamentally alters this, abolishing the hydrogen bond donor capacity at this position. nih.gov
This modification can be either beneficial or detrimental, depending on the topology of the target's binding site. If the active site contains a hydrogen bond acceptor that interacts favorably with an N-H, then N-alkylation may decrease binding affinity. Conversely, if the N-H is not required for binding or if the space is better occupied by a hydrophobic group, N-alkylation can enhance potency or improve properties like cell permeability. In studies of 3,5-diphenylpyrazole derivatives as meprin inhibitors, N-substitution with lipophilic groups like methyl or phenyl led to a decrease in activity, suggesting the N-H was important for that specific target. nih.gov The ethyl group itself is a small, lipophilic moiety that can engage in van der Waals interactions within a hydrophobic pocket, potentially influencing both the potency and the metabolic stability of the compound.
Impact of the Thian-4-yl Group on Pharmacological Profile and Target Specificity
The thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group is a saturated, non-aromatic heterocycle that plays a significant role in defining the compound's three-dimensional shape, lipophilicity, and potential for specific interactions. As a bioisostere of the more commonly studied piperidine (B6355638) ring, the thiane (B73995) moiety can be expected to confer distinct properties. mdpi.com
Conformational Analysis and Stereochemical Effects on Biological Activity
Stereochemistry and conformational preference are universally critical for biological activity, as biological targets like enzymes and receptors are chiral and will interact differently with various spatial arrangements of a ligand. nih.govbiomedgrid.com For this compound, the most important conformational element is the thiane ring.
The thiane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, the substituent at the C4 position—the 1-ethyl-1H-pyrazol-4-amine group—can exist in one of two distinct orientations: axial or equatorial.
Axial Conformation: The substituent is oriented parallel to the principal axis of the ring.
Equatorial Conformation: The substituent is oriented in the "equator" of the ring, pointing outwards.
These two conformers are stereoisomers (specifically, diastereomers in a substituted context) and are not superimposable. The energetic preference for the equatorial position is common for bulky substituents to avoid steric clashes (1,3-diaxial interactions). However, the ultimate binding conformation is dictated by the shape of the target's active site. One orientation will inevitably fit better into the binding pocket, leading to a higher affinity and, consequently, greater biological activity. Therefore, it is highly probable that only one of these conformers is responsible for the majority of the observed biological effect, highlighting the profound impact of stereochemistry on the molecule's function. nih.gov
| Conformer | Substituent Orientation | Relative Stability (in isolation) | Implication for Biological Activity |
|---|---|---|---|
| Equatorial | Points away from the ring's center | Generally more stable | May present the pyrazole moiety in an optimal orientation for binding to a specific target. |
| Axial | Points "up" or "down" from the ring | Generally less stable | Could be the required conformation for binding if the target protein has a deep, narrow pocket that accommodates this specific shape. |
Identification of Key Pharmacophoric Features for Desired Biological Outcomes
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For pyrazole-based inhibitors, particularly those targeting protein kinases, a well-defined pharmacophore model often emerges. mdpi.comnih.gov
Based on the structure of this compound and SAR data from related pyrazole inhibitors, the following key pharmacophoric features can be identified:
Hydrogen Bond Donor/Acceptor: The exocyclic amine at the C4 position (-NH-) is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This group frequently forms key hydrogen bonds with the "hinge region" of the ATP-binding site in many protein kinases. nih.gov
Aromatic/Hydrophobic Region: The pyrazole ring itself provides a flat, aromatic, and hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with residues in the active site. pharmacyfreak.com
Hydrophobic Feature 1 (N1-substituent): The N-ethyl group serves as a small hydrophobic feature that can occupy a corresponding small, lipophilic pocket, contributing to binding affinity and selectivity.
Hydrophobic Feature 2 (C4-substituent): The thian-4-yl ring represents a larger, non-planar hydrophobic moiety. Its size, shape, and conformational rigidity are crucial for fitting into a larger, well-defined hydrophobic pocket, often termed the "back pocket," which can confer selectivity for specific targets.
These features collectively define the molecule's ability to bind to its target. The precise spatial arrangement of these pharmacophoric points, dictated by the rigid pyrazole core and the conformational preference of the thiane ring, is paramount for achieving high-affinity binding and the desired biological response.
Molecular Targets and Mechanisms of Action for 1 Ethyl N Thian 4 Yl 1h Pyrazol 4 Amine Analogues
Identification of Primary Biological Targets
Research into pyrazole (B372694) derivatives has identified several key classes of biological targets. These include protein kinases, which are crucial regulators of cellular signaling; various enzymes involved in metabolic and pathological pathways; and direct interactions with DNA.
The pyrazole nucleus is recognized as a privileged scaffold for developing protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. nih.govhilarispublisher.com Kinase profiling of various pyrazole analogues has revealed potent activity against several important kinase targets.
Cyclin-Dependent Kinases (CDKs): Analogues have shown significant inhibitory activity against CDKs, which are central to cell cycle regulation. While some pyrazole derivatives show broad-spectrum CDK inhibition, others have been engineered for selectivity. rsc.org For instance, modifications to the pyrazole core have yielded compounds with selective inhibitory profiles for CDK4, a key regulator of the G1 phase of the cell cycle. nih.gov Other related analogues have demonstrated potent inhibition of CDK2/cyclin A2, with IC50 values in the sub-micromolar range. rsc.orgnih.gov Deregulation of the CDK4/6-retinoblastoma protein pathway is a common feature in many cancers, making selective inhibitors valuable therapeutic candidates. mdpi.com
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently overactive in various cancers. Pyrazole-containing compounds have been developed as EGFR inhibitors, demonstrating significant antiproliferative activity against cancer cell lines that are dependent on this pathway. mdpi.comresearchgate.net
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways, IRAK4 is an attractive target for inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as highly potent and selective IRAK4 inhibitors.
c-Jun N-terminal Kinases (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. mdpi.com Specific 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized as selective inhibitors of JNK3. nih.gov Additionally, certain pyrazole carboxamides have shown potent JNK1 inhibition, leading to significant anti-inflammatory effects in preclinical models. nih.gov
| Kinase Target | Pyrazole Analogue Type | Observed Activity (IC₅₀/Kᵢ) |
| CDK4 | N-Methyl pyrazole derivative | 420 nM |
| CDK2/cyclin A2 | Pyrazole derivative 9 | 0.96 µM |
| JNK3 | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 227 nM |
| JNK1 | Pyrazole carboxamide derivative | 2.8 µM |
Beyond kinases, pyrazole analogues interact with the active sites of a variety of other enzymes.
N-acylethanolamine acid amidase (NAAA): NAAA is a cysteine hydrolase that terminates the signaling of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA represents a promising strategy for treating pain and inflammation. nih.gov A novel class of non-covalent NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been developed. acs.org One such compound, ARN19689, was found to inhibit human NAAA with high potency. nih.gov
Succinate Dehydrogenase (SDH): SDH, or complex II of the mitochondrial respiratory chain, has become a major target for the development of agricultural fungicides. Pyrazole-carboxamide derivatives have been extensively developed as potent Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgnih.gov Molecular docking studies show these compounds binding in the ubiquinone-binding pocket of the enzyme, disrupting the electron transport chain. nih.gov More recent research has also identified novel pyrazole-4-sulfonohydrazide scaffolds as effective SDHIs. acs.org
HIV-1 Reverse Transcriptase (Ribonuclease H function): While specific inhibitors of HIV-1 Protease based on this exact scaffold are not widely reported, closely related pyrrolyl-pyrazole analogues have been identified as potent inhibitors of the HIV-1 Ribonuclease H (RNase H) function of reverse transcriptase. This enzyme function is essential for viral replication. These non-diketo acid pyrazole derivatives represent a promising class of anti-HIV agents.
Prostaglandin (B15479496) Reductase 2 (PTGR2): Currently, there is limited specific research available in the public domain detailing the interaction of pyrazole analogues with PTGR2. This remains an area for potential future investigation.
| Enzyme Target | Pyrazole Analogue Type | Observed Activity (IC₅₀) |
| NAAA (human) | ARN19689 (pyrazole azabicyclo[3.2.1]octane sulfonamide) | 0.042 µM |
| SDH (porcine) | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide 7s | 0.014 µM |
| SDH (Rhizoctonia solani) | Pyrazole-4-carboxamide 5e | 2.04 µM |
One primary mode of interaction is intercalation , where the planar aromatic structure of the pyrazole-containing compound inserts itself between the base pairs of the DNA double helix. This insertion distorts the DNA structure, which can interfere with replication and transcription processes. Another mechanism is minor groove binding , where the molecule fits into the minor groove of the DNA helix, stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions. mdpi.com The specific mode of binding and the affinity of the interaction are often investigated using techniques such as electronic absorption titration, fluorescence spectroscopy, and molecular docking studies.
Elucidation of Molecular Mechanisms Through Biochemical and Cell-Based Assays
Confirming that a compound interacts with its intended target and exerts a biological effect requires a suite of specialized assays. These studies bridge the gap between identifying a potential target and validating its functional relevance.
Competition binding assays are a cornerstone for characterizing the interaction between a ligand (the pyrazole analogue) and its target protein. In the context of kinase inhibitors, these assays are often used to determine the binding affinity and specificity. An active site-directed competition binding assay, for instance, measures how effectively a test compound competes with a known, often immobilized, high-affinity ligand for the ATP-binding site of the kinase. The displacement of the known ligand is quantified, allowing for the calculation of binding constants (such as Kᵢ or Kᴅ) for the test compound. This method provides a true measure of the thermodynamic interaction between the inhibitor and its target.
While binding assays confirm physical interaction, functional assays are crucial to demonstrate that this binding translates into a measurable biological effect.
Enzymatic Assays: For enzyme inhibitors, direct measurement of enzyme activity in the presence of the compound is the most definitive functional assay. For kinases, the ADP-Glo™ Kinase Assay is widely used. It quantifies the amount of ADP produced during the kinase reaction; a potent inhibitor will result in a lower ADP signal. rsc.org This assay is instrumental in determining the IC₅₀ value, a key measure of an inhibitor's potency.
Cell-Based Target Engagement: To confirm that an inhibitor can reach and engage its target within a living cell, assays like the NanoBRET™ Target Engagement Assay are employed. This technology measures the binding of a compound to a specific protein target in real-time within intact cells. It provides crucial information on cellular permeability and target occupancy. nih.gov
Cell Cycle Analysis: For compounds targeting cell cycle regulators like CDKs, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A potent CDK4/6 inhibitor, for example, would be expected to cause an accumulation of cells in the G1 phase, demonstrating a functional consequence of target inhibition. nih.gov
These biochemical and cell-based assays are essential for validating the mechanism of action, confirming that the observed cellular effects are a direct result of the intended molecular target engagement.
Pathways Modulated by Pyrazole-Based Compounds
The therapeutic effects of pyrazole-based compounds stem from their ability to interact with and modulate the activity of various signaling pathways that are often dysregulated in disease states. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects, are a direct consequence of these molecular interactions. nih.govnih.gov
A significant number of pyrazole derivatives function as kinase inhibitors . nih.gov Kinases are a large family of enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. This process acts as a molecular switch, turning protein activity on or off and thereby controlling a vast array of cellular processes, including cell growth, differentiation, and inflammation.
One of the key pathways modulated by pyrazole-based compounds is the mitogen-activated protein kinase (MAPK) signaling pathway . The p38 MAPK pathway, in particular, is a central regulator of the inflammatory response. nih.gov Pyrazole derivatives have been shown to inhibit p38 MAPK, thereby blocking the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Another important target is the phosphoinositide 3-kinase (PI3K) pathway . The PI3Kγ isoform, in particular, is involved in cellular signaling processes related to immune-mediated diseases. thaiscience.info Certain (1H-pyrazol-4-yl)methanamine derivatives have demonstrated inhibitory potential against the PI3Kγ enzyme. thaiscience.info
Furthermore, pyrazole analogues have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) . nih.gov CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, such as CDK2, these compounds can halt uncontrolled cell proliferation. nih.govnih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity. nih.gov
In the realm of inflammation, pyrazole derivatives are well-known for their ability to inhibit cyclooxygenase (COX) enzymes , particularly the inducible isoform COX-2. researchgate.net This inhibition blocks the production of prostaglandins, which are key mediators of pain and inflammation. researchgate.net
The interleukin-1 receptor-associated kinase 4 (IRAK4) signaling pathway, which plays a critical role in innate immunity and inflammation, is another target for pyrazole-based inhibitors. nih.gov N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective inhibitors of IRAK4. nih.gov
The table below summarizes the key pathways modulated by pyrazole-based compounds and provides examples of specific targets and the general effects of their modulation.
| Pathway | Key Molecular Target(s) | General Effect of Modulation by Pyrazole Analogues |
| MAPK Signaling | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-8, IL-6). nih.gov |
| PI3K Signaling | Phosphoinositide 3-kinase γ (PI3Kγ) | Inhibition of cellular signaling in immune-mediated diseases. thaiscience.info |
| Cell Cycle Regulation | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cancer cell proliferation. nih.govnih.gov |
| Inflammatory Response | Cyclooxygenase-2 (COX-2) | Reduction of pain and inflammation by blocking prostaglandin synthesis. researchgate.net |
| Innate Immunity | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Attenuation of inflammatory responses mediated by IL-1R and TLR signaling. nih.gov |
The versatility of the pyrazole scaffold allows for a wide range of structural modifications, leading to compounds with varying selectivity and potency for these different pathways. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing these compounds to enhance their therapeutic efficacy while minimizing off-target effects. nih.gov The functionalization of the pyrazole nucleus with different substituents can significantly influence the compound's interaction with its molecular target. nih.gov For instance, the nature of the substituents on the pyrazole ring can determine the selectivity and potency of kinase inhibition. nih.gov
Lead Optimization and Translational Research Considerations for Pyrazole Derivatives
Strategies for Enhancing Potency and Selectivity
Lead optimization is a critical phase in drug discovery that aims to enhance a compound's desired biological activity and selectivity while minimizing off-target effects. For a hypothetical lead compound like 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine , structure-activity relationship (SAR) studies are paramount. These studies systematically modify different parts of the molecule to understand their contribution to biological activity. mdpi.comnih.gov
Key strategies include:
Modification of Pyrazole (B372694) Substituents: The substituents on the pyrazole ring are crucial for target engagement. The N1-ethyl group and the C4-amino linkage are primary points for modification. For instance, altering the length or branching of the N1-alkyl chain can influence van der Waals interactions within a target's binding pocket. acs.org Replacing the ethyl group with other functionalities, such as cyclic or aromatic moieties, could explore additional binding interactions and improve potency. mdpi.com
Exploring the Role of the Thian Ring: The thian-4-yl group provides a three-dimensional structure that can be optimized. Modifications could involve altering the ring size (e.g., to piperidine (B6355638) or azepane), introducing substituents on the thian ring, or changing its point of attachment to the amino group. These changes can affect the compound's conformation and how it fits into the target protein.
An illustrative SAR study for This compound might explore modifications at three key positions: R1 (N1-substituent), R2 (C4-substituent), and the R3 group (on the thian ring). The hypothetical data below demonstrates how potency might change with structural modifications.
| Compound | Modification Site | R1 Group | R2 Group | R3 Group | Hypothetical IC₅₀ (nM) |
|---|---|---|---|---|---|
| Parent | - | -Ethyl | -NH-(thian-4-yl) | -H | 100 |
| 1a | R1 | -Methyl | -NH-(thian-4-yl) | -H | 150 |
| 1b | R1 | -Isopropyl | -NH-(thian-4-yl) | -H | 80 |
| 1c | R1 | -Cyclopropyl | -NH-(thian-4-yl) | -H | 50 |
| 2a | R2 | -Ethyl | -NH-(oxan-4-yl) | -H | 200 |
| 2b | R2 | -Ethyl | -NH-(1-methylpiperidin-4-yl) | -H | 90 |
| 3a | R3 | -Ethyl | -NH-(thian-4-yl) | 4-Fluoro | 75 |
| 3b | R3 | -Ethyl | -NH-(thian-4-yl) | 4-Hydroxy | 120 |
Optimization of Pharmacological Profiles
A potent and selective compound is not necessarily a good drug. Its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be optimized.
Metabolic Stability: Pyrazole rings are generally considered metabolically stable. nih.gov However, other parts of the molecule can be susceptible to metabolism by enzymes like cytochrome P450s. For This compound , potential metabolic "soft spots" could be the N-ethyl group (dealkylation) or the thian ring (oxidation of the sulfur). Strategies to improve metabolic stability include replacing susceptible hydrogen atoms with fluorine or incorporating more electron-deficient heterocycles. nih.gov For instance, replacing a phenyl ring with a pyridine (B92270) or pyrazole can increase resistance to oxidative metabolism. nih.gov Optimization efforts often involve in vitro assays using liver microsomes or hepatocytes to measure the compound's half-life. nih.govrsc.org
Permeability and Efflux Potential: For oral bioavailability, a compound must be able to permeate the intestinal wall. Permeability can be assessed using in vitro models like the Caco-2 cell assay. Highly polar or large molecules may have poor permeability. Efflux pumps, such as P-glycoprotein (P-gp), can actively transport drugs out of cells, reducing their intracellular concentration and efficacy. nih.gov The pyrazole scaffold is present in several known efflux pump inhibitors, suggesting that derivatives can be designed to either avoid being a substrate or to actively inhibit these pumps. nih.govresearchgate.net Structural modifications to modulate lipophilicity and hydrogen bonding capacity are key strategies to improve permeability and reduce efflux liability. nih.gov
The table below illustrates a hypothetical profile for a series of pyrazole derivatives, showcasing key ADME parameters that would be evaluated during optimization.
| Compound | Hypothetical IC₅₀ (nM) | Metabolic Stability (t½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|---|
| Parent | 100 | 25 | 2.5 | 4.1 |
| 1c (N1-Cyclopropyl) | 50 | 45 | 3.1 | 3.5 |
| 2b (N-Piperidinyl) | 90 | 30 | 1.8 | 2.2 |
| 3a (4-Fluoro-thian) | 75 | >60 | 2.8 | 3.9 |
| HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient. An efflux ratio >2 suggests the compound is a substrate for efflux pumps. |
Patent Landscape and Academic Innovations in Pyrazole Chemistry
The pyrazole scaffold is a cornerstone of many patented pharmaceutical compounds. google.comdntb.gov.ua A thorough analysis of the patent landscape is crucial to ensure freedom-to-operate and to identify novel chemical space. Numerous patents describe pyrazole derivatives as inhibitors for a wide range of targets, including kinases, cannabinoid receptors, and enzymes involved in inflammatory diseases. google.comnih.gov
Academic research continuously fuels innovation in pyrazole chemistry. Recent advances include:
Novel Synthetic Methods: Researchers are developing more efficient, regioselective, and environmentally friendly methods for synthesizing substituted pyrazoles. mdpi.commdpi.com These include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel catalysts, which can accelerate the generation of diverse compound libraries for screening. mdpi.comias.ac.in
Scaffold Hopping and Hybridization: Academic labs often explore "scaffold hopping," where the pyrazole core is replaced with other heterocycles to discover new intellectual property with improved properties. consensus.app Additionally, hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties are being developed to target multiple pathways or overcome drug resistance. mdpi.comtandfonline.com
Considerations for Preclinical Development of Lead Compounds
Once a lead compound with a desirable balance of potency, selectivity, and pharmacokinetic properties is identified, it enters preclinical development. This stage involves a more rigorous evaluation to assess its potential for safe and effective use in humans.
In Vivo Efficacy Models: The compound must be tested in relevant animal models of the target disease to demonstrate efficacy. This step validates the therapeutic hypothesis and helps establish a potential dose range.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD studies correlate the drug's concentration in the body (pharmacokinetics) with its biological effect (pharmacodynamics). This is essential for predicting a therapeutic dosing regimen in humans. researchgate.net
Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to identify any potential adverse effects. These studies are conducted in at least two animal species (one rodent, one non-rodent) and assess effects on major organ systems. researchgate.netresearchgate.net Safety pharmacology studies specifically investigate potential effects on the cardiovascular, respiratory, and central nervous systems. While pyrazole derivatives are common in approved drugs, specific substitution patterns can introduce toxicity, which must be carefully evaluated. nih.govresearchgate.net
Scalable Synthesis: The synthetic route used in the discovery phase may not be suitable for producing the kilograms of material needed for extensive preclinical and clinical studies. A robust, scalable, and cost-effective synthesis must be developed. rsc.org
Future Perspectives in Pyrazole Based Drug Discovery
Rational Design of Next-Generation Pyrazole (B372694) Scaffolds
The continued success of pyrazole-based drugs hinges on the ability to rationally design new scaffolds with improved potency, selectivity, and pharmacokinetic profiles. Several key strategies are being employed to achieve this, including detailed structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping.
Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of a pyrazole derivative and its biological activity is fundamental to rational design. SAR studies involve systematically modifying different positions of the pyrazole ring and its substituents to identify key interactions with the biological target. For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective CB1 receptor antagonistic activity. nih.govnih.gov Similarly, for a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3 and 5 positions, as well as N-substitution, were systematically evaluated to modulate inhibitory activity and selectivity. rsc.org These studies provide a roadmap for designing next-generation compounds with optimized properties.
Bioisosteric Replacement: This strategy involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. In the context of pyrazole-based drug design, bioisosteric replacement can be used to enhance potency, reduce toxicity, or improve metabolic stability. For example, the pyrazole moiety of the CB1 receptor antagonist rimonabant (B1662492) has been successfully replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, leading to potent and selective antagonists. researchgate.netnih.gov This demonstrates the versatility of the pyrazole scaffold and the potential for creating novel intellectual property by exploring its bioisosteres.
Scaffold Hopping: This computational technique aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound by maintaining a similar three-dimensional arrangement of key functional groups. Scaffold hopping has been successfully applied to convert a known pyrimidine-based inhibitor of dual leucine (B10760876) zipper kinase (DLK) to a novel pyrazole core with improved physicochemical properties and brain penetrance. researchgate.netrsc.org This approach allows for the exploration of new chemical space and the discovery of compounds with distinct structures but similar biological functions, potentially leading to drugs with improved safety and efficacy profiles.
| Rational Design Strategy | Description | Example Application in Pyrazole Drug Discovery |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of a molecule's structure to understand its impact on biological activity. | Optimization of cannabinoid receptor antagonists by modifying substituents at positions 1, 3, and 5 of the pyrazole ring. nih.govnih.govsemanticscholar.org |
| Bioisosteric Replacement | Substitution of a molecular fragment with a group having similar physicochemical properties. | Replacement of the pyrazole ring in rimonabant with thiazole, triazole, or imidazole (B134444) to create new CB1 receptor antagonists. researchgate.netnih.gov |
| Scaffold Hopping | Computational identification of novel core structures that mimic the activity of a known compound. | Conversion of a pyrimidine-based DLK inhibitor to a pyrazole-containing compound with improved properties. researchgate.netrsc.org |
Application of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and pyrazole-based research is no exception. These computational tools are being applied to accelerate various stages of the drug discovery pipeline, from identifying novel candidates to predicting their properties.
De Novo Drug Design: Generative AI models are being employed for the de novo design of novel pyrazole-based molecules with desired properties. These algorithms can learn the underlying patterns in existing chemical data to generate entirely new molecular structures that are optimized for a specific biological target. This approach has been used to design non-toxic DYRK1A inhibitors with a pyrazolyl-1H-pyrrolo[2,3-b]pyridine scaffold. rsc.orgsemanticscholar.org
ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI and ML models are being developed to predict these properties for pyrazole derivatives in silico. nih.govnih.govchemrxiv.org This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing the time and cost associated with failed preclinical and clinical studies.
| AI/ML Application | Description | Example in Pyrazole Research |
| Predictive Modeling | Using algorithms to build models that predict the biological activity of compounds. | Development of QSAR models for pyrazoline derivatives as antitubercular agents. nih.gov |
| De Novo Design | Generating novel molecular structures with optimized properties using generative AI. | AI-driven design of pyrazolyl-1H-pyrrolo[2,3-b]pyridine based DYRK1A inhibitors. rsc.orgsemanticscholar.org |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds in silico. | Computational prediction of ADMET properties for novel sulfonamide derivatives containing pyrazole moieties. nih.gov |
Exploration of Novel Therapeutic Areas for Pyrazole Derivatives
While pyrazole derivatives have a well-established presence in areas like inflammation and oncology, ongoing research is uncovering their potential in a wide range of other therapeutic areas, including neurodegenerative and metabolic diseases, as well as rare genetic disorders.
Neurodegenerative Diseases: The ability of pyrazole-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. Pyrazole and pyrazoline derivatives have shown promise as inhibitors of enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, such as acetylcholinesterase and monoamine oxidase. nih.govnih.govacs.org Several studies have highlighted the potential of pyrazole-based compounds in mitigating neuroinflammation and neuronal apoptosis. semanticscholar.org
Metabolic Disorders: Pyrazole derivatives are being investigated for the treatment of metabolic diseases like diabetes. They have been shown to act as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and as agonists for peroxisome proliferator-activated receptors (PPARs), both of which are important targets in diabetes therapy. researchgate.net
Rare Diseases: The versatility of the pyrazole scaffold has also led to its exploration for the treatment of rare diseases. For instance, Berotralstat, a pyrazole-containing drug, has been approved for the prevention of hereditary angioedema attacks. nih.gov Another pyrazole derivative, Voxelotor, is used to treat sickle cell disease by inhibiting the polymerization of sickle hemoglobin. nih.gov
Development of Pyrazole-Based Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The unique photophysical properties and synthetic accessibility of pyrazoles make them excellent scaffolds for the development of such probes.
Fluorescent Probes for Bioimaging: Pyrazole derivatives are being functionalized with fluorophores to create probes for live-cell imaging. nih.govrsc.org These probes can be designed to selectively bind to specific ions or biomolecules, allowing for the visualization of their localization and dynamics within cells. For example, pyrazole-based fluorescent probes have been developed for the detection of metal ions like Cu²⁺, Zn²⁺, and Mg²⁺ in biological systems. rsc.orgchemrxiv.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling pyrazole derivatives with thian-4-amine precursors. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO can yield the target compound . Optimizing reaction time (e.g., 2 days at 35°C) and stoichiometric ratios (amine:halide ~1:1) improves yields. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC ensures high purity (>98%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR validate proton environments and carbon frameworks. For instance, pyrazole NH and ethyl group signals appear at δ 8.5–9.0 ppm and δ 1.2–1.4 ppm, respectively .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 265.12 for [M+H]) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems and reaction conditions are optimal for synthesizing pyrazole-4-amine derivatives?
- Methodology : Dichloromethane (DCM) and DMSO are common solvents. Reactions often require inert atmospheres (N/Ar) and mild heating (30–50°C). Base selection (e.g., triethylamine vs. CsCO) impacts nucleophilicity and reaction kinetics. For example, DMSO enhances solubility of polar intermediates, while CsCO facilitates deprotonation in coupling reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and angles α/β/γ ~80° reveal intermolecular hydrogen bonds (N–H···N) that stabilize the lattice . Data refinement (e.g., ) ensures accuracy .
Q. What computational strategies predict the pharmacokinetic properties of novel this compound derivatives?
- Methodology :
- Quantum Chemical Calculations : Density functional theory (DFT) models electron distribution and reactive sites (e.g., Fukui indices for nucleophilic attack) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions. Substituents like fluorine or methoxy groups enhance metabolic stability .
Q. How do structure-activity relationship (SAR) studies guide the design of biologically active pyrazole-4-amine derivatives?
- Methodology : Systematic substitution at the pyrazole C3/C5 positions or thian-4-yl moiety modulates activity. For example:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF) enhance bacterial membrane penetration .
- Kinase Inhibition : Bulky aryl substituents (e.g., 4-fluorophenyl) improve binding to ATP pockets in kinase assays .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrazole-4-amine analogs?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., IC determination) under standardized conditions (pH, temperature) .
- Off-Target Profiling : Use selectivity panels (e.g., Eurofins Cerep) to identify non-specific interactions .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., conflicting cytotoxicity reports) to identify confounding variables (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
